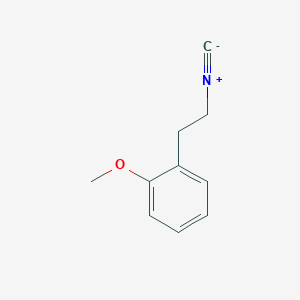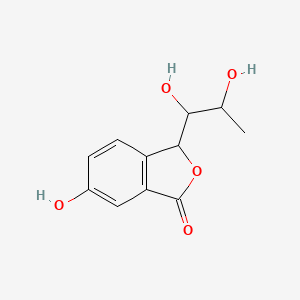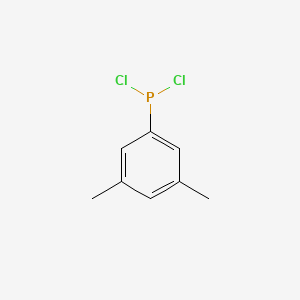![molecular formula C45H63N3O3 B12575079 1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- CAS No. 208114-14-1](/img/structure/B12575079.png)
1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- is a derivative of 1,3,5-triazine, a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of three 4-[(2-ethylhexyl)oxy]phenyl groups attached to the triazine core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- typically involves the nucleophilic substitution of cyanuric chloride with 4-[(2-ethylhexyl)oxy]phenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction conditions include maintaining the temperature between 0°C and 25°C to ensure the selective substitution of the chlorine atoms on the triazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the reproducibility and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in dichloromethane or toluene.
Major Products Formed
Oxidation: Quinones
Reduction: Amines, alcohols
Substitution: Substituted triazines
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its use in drug delivery systems and as a component of pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Known for its use in the synthesis of polymers and as a cross-linking agent.
2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine: Utilized in the preparation of metal-organic frameworks and coordination polymers.
Uniqueness
1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-[(2-ethylhexyl)oxy]phenyl groups enhances its solubility in organic solvents and its ability to interact with biological systems, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
208114-14-1 |
|---|---|
Molekularformel |
C45H63N3O3 |
Molekulargewicht |
694.0 g/mol |
IUPAC-Name |
2,4,6-tris[4-(2-ethylhexoxy)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C45H63N3O3/c1-7-13-16-34(10-4)31-49-40-25-19-37(20-26-40)43-46-44(38-21-27-41(28-22-38)50-32-35(11-5)17-14-8-2)48-45(47-43)39-23-29-42(30-24-39)51-33-36(12-6)18-15-9-3/h19-30,34-36H,7-18,31-33H2,1-6H3 |
InChI-Schlüssel |
CVCXSOZLDGOPTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OCC(CC)CCCC)C4=CC=C(C=C4)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12574999.png)
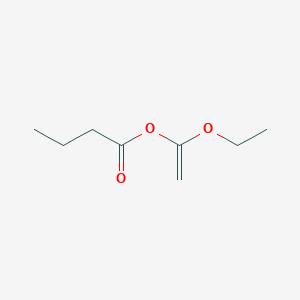
![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)
![N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12575022.png)
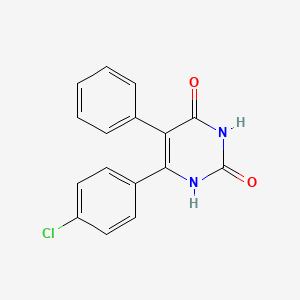
![10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol](/img/structure/B12575041.png)
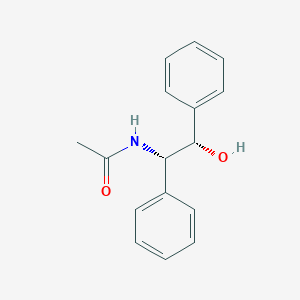
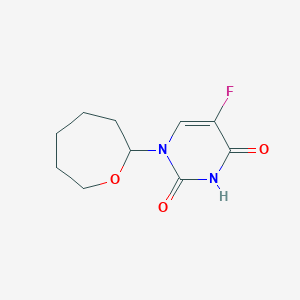
![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)
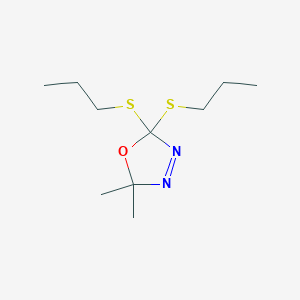
![(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one](/img/structure/B12575068.png)
